Apigenin 7-glucuronide

Pharmacokinetics Oral bioavailability Pre-formulation stability

A7G is functionally non-interchangeable with apigenin: it delivers 14.3-fold higher systemic AUC and remains stable 24h in simulated intestinal fluid vs rapid apigenin degradation. For in vivo pharmacology requiring apigenin exposure, intestinal perfusion studies, or MMP-13 research (IC50 0.27 μM), A7G is the validated dosing form. Select A7G to ensure reproducible, translationally relevant data.

Molecular Formula C21H18O11
Molecular Weight 446.4 g/mol
Cat. No. B1238885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin 7-glucuronide
Synonymsapigenin-7-O-beta-D-glucuronide
apigenin-7-O-glucuronide
Molecular FormulaC21H18O11
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
InChIInChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)
InChIKeyJBFOLLJCGUCDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin 7-glucuronide for Research: Flavonoid Glucuronide with Distinct Pharmacokinetic and Inhibitory Profile


Apigenin 7-glucuronide (Apigenin-7-O-β-D-glucuronide, A7G, CAS 29741-09-1) is a naturally occurring flavonoid glucuronide found in milk thistle, globe artichoke, dill, and various medicinal plants [1]. It is a primary active metabolite of the dietary flavonoid apigenin, formed through glucuronidation [1]. Unlike its parent aglycone apigenin, A7G demonstrates substantially different physicochemical and pharmacokinetic behavior that directly impacts its utility in experimental systems [2].

Why Apigenin 7-glucuronide Cannot Be Replaced by Apigenin or Other Flavonoid Glucuronides


Generic substitution between apigenin, its 7-glucuronide, and structurally related flavonoid glucuronides is scientifically invalid due to three non-interchangeable properties. First, A7G exhibits intestinal stability for 24 h in simulated intestinal fluid, whereas apigenin degrades rapidly under identical conditions [1]. Second, oral administration of A7G produces 2.62-fold higher Cmax and 14.3-fold higher AUC of apigenin systemically compared to apigenin administration itself, establishing A7G as a functionally superior apigenin delivery vehicle [1]. Third, MMP inhibition potency varies dramatically across flavonoid glucuronides: A7G exhibits a >65-fold potency differential among MMP isoforms (IC50 from 0.27 μM for MMP-13 to 22.39 μM for MMP-8), while luteolin-7-glucuronide shows distinct isoform selectivity . These quantifiable divergences preclude any assumption of functional equivalence.

Apigenin 7-glucuronide: Quantitative Differentiation Evidence for Scientific Procurement


Gastrointestinal Stability: 24-Hour Stability of A7G vs. Rapid Degradation of Apigenin

In simulated intestinal fluid, Apigenin 7-glucuronide (A7G) remains stable for 24 hours, whereas the parent compound apigenin exhibits poor stability and degrades rapidly under identical conditions [1].

Pharmacokinetics Oral bioavailability Pre-formulation stability

Systemic Apigenin Exposure: 14.3-Fold Higher AUC Following A7G Administration vs. Apigenin

Following oral administration in rats, Apigenin 7-glucuronide (A7G) produced markedly higher systemic exposure of apigenin compared to oral administration of apigenin itself. Specifically, Cmax was 2.62-fold higher and AUC was 14.3-fold higher when A7G was administered [1]. Apigenin itself had a very low oral bioavailability (F) of 0.708% [1].

Pharmacokinetics Prodrug strategy Oral bioavailability

MMP Inhibition Profile: Isoform-Selective Potency with 65-Fold Differential

Apigenin 7-glucuronide inhibits matrix metalloproteinase (MMP) activities with IC50 values of 12.87 μM for MMP-3, 22.39 μM for MMP-8, 17.52 μM for MMP-9, and 0.27 μM for MMP-13 [1]. Notably, A7G displays a >65-fold higher potency for MMP-13 compared to MMP-8 (0.27 μM vs. 22.39 μM). Among flavonoids evaluated in the same study, the lowest IC50 values were found for apigenin-7-O-glucuronide, apigenin-7-O-rutinoside, and luteolin-7-O-glucuronide [2].

Matrix metalloproteinase inhibition Inflammation Tissue remodeling

Macrophage Inflammatory Mediator Suppression: Dose-Dependent NO and TNF-α Inhibition

In LPS-activated RAW 264.7 macrophages, Apigenin 7-glucuronide (A7G) reduced LPS-augmented nitric oxide (NO) release by 30.7% at 1 μg/mL and achieved 97.1% inhibition at 10 μg/mL [1]. In a separate study, apigenin-7-O-β-D-glucuronide suppressed the release of NO, prostaglandin E2 (PGE2), and TNF-α in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner without affecting cell viability .

Anti-inflammatory Macrophage activation Nitric oxide

Solubility Profile for In Vitro Dosing: DMSO Solubility Quantification

Apigenin 7-glucuronide is slightly soluble in water and generally insoluble in ethanol, but exhibits substantially enhanced solubility in DMSO at 65 mg/mL (145.62 mM) with ultrasonication [1]. Vendor data indicate solubility in DMSO at ≥89 mg/mL (199.39 mM) at 25°C .

Solubility Formulation In vitro assay preparation

Apigenin 7-glucuronide: Evidence-Based Research Application Scenarios


In Vivo Apigenin Pharmacology Studies Requiring Meaningful Systemic Exposure

For in vivo pharmacology studies investigating apigenin's biological effects, oral administration of A7G rather than apigenin is indicated. Direct evidence shows that A7G delivers 14.3-fold higher AUC and 2.62-fold higher Cmax of apigenin systemically compared to apigenin administration [1]. Apigenin alone has oral bioavailability (F) of only 0.708% [1], which may preclude achieving pharmacologically relevant plasma concentrations. Researchers designing rodent efficacy studies where systemic apigenin exposure is required should select A7G as the dosing form.

Intestinal Stability-Sensitive Assays and Oral Formulation Development

Experimental protocols involving simulated gastrointestinal conditions or intestinal exposure models necessitate A7G rather than apigenin due to differential stability. Apigenin shows poor stability in simulated intestinal fluid, whereas A7G remains stable for 24 hours under identical conditions [1]. This stability differential makes A7G the appropriate compound for intestinal perfusion studies, Caco-2 transport assays requiring extended incubation, or any in vitro system designed to mimic intestinal luminal conditions.

MMP-13-Selective Inhibition Studies for Cartilage and Connective Tissue Research

Investigators studying MMP-13-mediated pathologies—including osteoarthritis, cartilage matrix degradation, and connective tissue remodeling—should consider A7G based on its pronounced MMP-13 selectivity. A7G inhibits MMP-13 with an IC50 of 0.27 μM, representing >65-fold greater potency than its activity against MMP-8 (IC50 = 22.39 μM) [1]. Among flavonoids evaluated, A7G ranked among the most potent MMP inhibitors [1]. This isoform selectivity profile supports A7G as a tool compound for probing MMP-13-specific mechanisms in cartilage explant cultures and chondrocyte models.

Macrophage-Mediated Inflammation Reference Standard

A7G is suitable as a positive control or reference compound in LPS-stimulated RAW 264.7 macrophage assays. It suppresses NO release by 30.7% at 1 μg/mL and achieves 97.1% inhibition at 10 μg/mL, with comparable maximal effect to crude extract at 100-fold lower concentration [1]. Additionally, A7G inhibits TNF-α and PGE2 release in a dose-dependent manner without affecting cell viability [2]. Researchers validating anti-inflammatory screening platforms or establishing assay sensitivity can utilize A7G as a well-characterized reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apigenin 7-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.